molecular formula C18H27N2O6PS B601468 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid CAS No. 220031-86-7

3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid

Cat. No.: B601468
CAS No.: 220031-86-7
M. Wt: 430.46
InChI Key:
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Description

3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a diisopropoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Mercapto Group: The mercapto group is introduced via a thiolation reaction, often using thiolating agents like thiourea or thiolates.

    Attachment of the Diisopropoxyphosphoryl Group: This step involves the reaction of the pyrrolidine derivative with diisopropyl phosphorochloridate under basic conditions.

    Coupling with Benzoic Acid: The final step involves coupling the pyrrolidine derivative with benzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.

    Purification Techniques: Use of chromatography, recrystallization, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The diisopropoxyphosphoryl group can be substituted with other phosphoryl groups or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Disulfides: Formed from the oxidation of the mercapto group.

    Alcohols: Formed from the reduction of the carboxylic acid group.

    Substituted Derivatives: Formed from substitution reactions involving the diisopropoxyphosphoryl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Protein Modification: It can be used to modify proteins through thiol-reactive chemistry.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The diisopropoxyphosphoryl group may interact with active sites of enzymes, while the mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of the target.

Comparison with Similar Compounds

Similar Compounds

    3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxamido)benzoic acid: Similar structure but with a hydroxyl group instead of a mercapto group.

    3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-aminopyrrolidine-2-carboxamido)benzoic acid: Similar structure but with an amino group instead of a mercapto group.

Uniqueness

The presence of the mercapto group in 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid provides unique reactivity, particularly in thiol-based chemistry. This makes it distinct from its analogs with hydroxyl or amino groups, offering different applications and mechanisms of action.

Properties

IUPAC Name

3-[[(2S,4S)-1-di(propan-2-yloxy)phosphoryl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N2O6PS/c1-11(2)25-27(24,26-12(3)4)20-10-15(28)9-16(20)17(21)19-14-7-5-6-13(8-14)18(22)23/h5-8,11-12,15-16,28H,9-10H2,1-4H3,(H,19,21)(H,22,23)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLWFRGLRHJOQP-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(N1CC(CC1C(=O)NC2=CC=CC(=C2)C(=O)O)S)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OP(=O)(N1C[C@H](C[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N2O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid
Reactant of Route 2
3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid
Reactant of Route 3
3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid
Reactant of Route 4
3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid
Reactant of Route 5
3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid
Reactant of Route 6
3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid

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